XPBC-ERCC-3 protein

DNA helicase polarity TFIIH complex NER lesion opening

The XPBC-ERCC-3 protein (CAS 146045-44-5), also known as XPB or ERCC3, is a human ATP-dependent 3'→5' DNA helicase belonging to the superfamily 2 (SF2) of helicases. It functions as the largest subunit of the basal transcription factor TFIIH, playing dual essential roles in nucleotide excision repair (NER) and RNA polymerase II transcription initiation.

Molecular Formula C6H5N3O
Molecular Weight 0
CAS No. 146045-44-5
Cat. No. B1177585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXPBC-ERCC-3 protein
CAS146045-44-5
SynonymsXPBC-ERCC-3 protein
Molecular FormulaC6H5N3O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XPBC-ERCC-3 Protein (CAS 146045-44-5): Core Biochemical Identity and Procurement Baseline


The XPBC-ERCC-3 protein (CAS 146045-44-5), also known as XPB or ERCC3, is a human ATP-dependent 3'→5' DNA helicase belonging to the superfamily 2 (SF2) of helicases [1]. It functions as the largest subunit of the basal transcription factor TFIIH, playing dual essential roles in nucleotide excision repair (NER) and RNA polymerase II transcription initiation [2]. The protein specifically corrects the DNA repair defect of xeroderma pigmentosum complementation group B (XP-B) and rodent repair mutant cell lines of group 3, a property that defines its unique complementation group specificity distinct from other NER factors such as XPD (ERCC2) [3].

Why XPBC-ERCC-3 Protein Cannot Be Substituted by Generic DNA Helicases or Other NER Factors


Generic substitution of XPBC-ERCC-3 with other DNA helicases or even its closest paralog XPD (ERCC2) fails at the functional level because XPB and XPD possess distinct, non-redundant catalytic roles within TFIIH. XPB functions as an ATP-driven 3'→5' translocase that generates torsional strain to promote promoter melting and DNA opening at lesion sites, whereas XPD acts as a 5'→3' helicase responsible for lesion verification and extension of the repair bubble [1]. Critically, the ATPase activity of XPB, but not its helicase activity, is required for DNA opening during NER, while XPD's helicase activity is essential for the same process [2]. Furthermore, the XPB-specific covalent inhibitor triptolide binds to XPB and inhibits its DNA-dependent ATPase activity with an IC50 of approximately 62 nM in HeLa cells, while XPD is not a target of this clinically relevant small molecule . Substituting XPB with even highly homologous orthologs introduces risk: the human and mouse XPB proteins share 96% amino acid identity, yet differences in regulatory subunit interactions (e.g., with p52/p8) can alter ATPase activation kinetics [3].

XPBC-ERCC-3 Protein: Quantitative Differential Evidence Against Closest Analogs


Helicase Polarity and Functional Non-Redundancy: XPB (3'→5') vs. XPD (5'→3')

XPB/ERCC3 exhibits strict 3'→5' DNA helicase polarity, whereas XPD/ERCC2 is a 5'→3' helicase; this directional non-redundancy is functionally critical because XPB's ATPase activity generates torsional strain for promoter melting and lesion opening, while XPD's helicase extends the repair bubble in the opposite direction [1]. Within TFIIH, the ATPase activity of XPB is essential for DNA opening during NER, but its helicase activity is dispensable; conversely, XPD's helicase activity is required for lesion verification [2].

DNA helicase polarity TFIIH complex NER lesion opening

Complementation Group Specificity: ERCC3 Corrects Only XP-B and Rodent Group 3 Mutants

The human XPBC/ERCC-3 gene specifically corrects the repair defect of xeroderma pigmentosum complementation group B (XP-B) and rodent repair mutant cell lines of group 3, but not groups A, C, D, E, F, or G [1]. In UV-C clonogenic survival assays, CHO ercc3 mutant cell lines (e.g., UV24) display extreme sensitivity to UV-C radiation with global genome NER capacity averaging approximately 8% of wild-type levels, a defect not rescued by ERCC1, ERCC2, or other NER factors [2].

xeroderma pigmentosum complementation group UV survival

Baculovirus-Expressed XPB/ERCC3 Retains Native DNA Helicase Activity Unlike E. coli-Expressed Forms

XPB/ERCC3 expressed via the baculovirus/insect-cell system yields a soluble, natively purified protein fraction that exhibits demonstrable DNA helicase activity, whereas the majority of the recombinant protein partitions into the insoluble fraction and only a minor soluble fraction retains activity [1]. In contrast, commercially available E. coli-expressed human ERCC3 recombinant proteins (e.g., N-GST tagged, accession P19447) are typically sold with specified purity (>85-95% by SDS-PAGE) but without helicase or ATPase activity validation, indicating a functional gap between expression systems . The baculovirus-derived protein provides the necessary eukaryotic folding environment for the seven conserved helicase motifs to function properly [2].

recombinant protein expression baculovirus system helicase activity assay

XPB Covalent Inhibition by Triptolide: Selectivity Over XPD and Other Helicases

Triptolide, a diterpene epoxide, covalently binds to human XPB/ERCC3 and inhibits its DNA-dependent ATPase activity, leading to inhibition of RNA polymerase II-mediated transcription [1]. In HeLa cells, triptolide blocks RNA synthesis with an IC50 of 62 nM . This inhibition is specific to XPB; XPD/ERCC2 is not covalently modified by triptolide, and its helicase activity is not directly inhibited [2]. The XPB F99S mutation, found in XP/CS patients, weakens the interaction between XPB and its regulatory subunit p52, resulting in highly reduced ATPase activity and altered triptolide sensitivity [3].

triptolide XPB inhibitor covalent targeting

Evolutionary Conservation: 96% Amino Acid Identity Between Human and Mouse XPB/ERCC3

Sequence comparison between the human and mouse XPBC/ERCC-3 predicted proteins reveals 96% amino acid identity, with all postulated functional domains strictly conserved [1]. This high degree of conservation is notably higher than that observed for ERCC1 (approximately 85% identity between human and rodent) and reflects the essential dual role of XPB in both transcription and NER [2]. Despite this high identity, the mouse XPBC/ERCC-3 gene is expressed constitutively at low levels in all tissues except testis, where its expression is significantly enhanced, indicating species-specific regulatory differences that may affect experimental outcomes in cross-species studies [1].

sequence conservation ortholog comparison functional domain preservation

p52/p8 Subunit-Dependent Regulation of XPB ATPase: Differential Activation Compared to XPD/p44

XPB's ATPase activity is regulated by the p52 and p8 subunits of TFIIH, which act as both activators and speed limiters. The ATPase activation by p52/p8 is significantly weaker than activation by DNA alone, and when both DNA and p52/p8 are present, p52/p8 dominates the maximum activation rate [1]. In contrast, XPD's ATPase and helicase activities are regulated by the p44 subunit, not p52/p8, and p44 stimulates XPD's ATPase activity upon encountering DNA damage only when p62 is present in the ternary complex [2]. The XPB F99S mutation weakens p52 interaction and reduces ATPase activity, demonstrating the critical dependency of XPB on its specific regulatory partners [3].

TFIIH subunit regulation ATPase speed limiter XPB-p52 interaction

XPBC-ERCC-3 Protein: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


In Vitro TFIIH Reconstitution and Nucleotide Excision Repair (NER) Assays

For biochemical reconstitution of the core TFIIH complex, only baculovirus-expressed XPB/ERCC3 protein with confirmed helicase activity should be selected, as demonstrated by Ma et al. (1994) [1]. E. coli-expressed ERCC3, although commercially available at >85-95% purity by SDS-PAGE, has not been validated for helicase or ATPase activity and may lack proper eukaryotic folding of the seven conserved helicase motifs. In NER dual-incision assays, XPB's ATPase activity (not its helicase) is required for DNA opening around the lesion; substituting with XPD/ERCC2, which utilizes distinct regulatory partners (p44/p62 vs. p52/p8 for XPB), will fail to support proper lesion opening [2].

High-Throughput Screening for XPB-Specific Small-Molecule Inhibitors

XPB/ERCC3 is the specific molecular target of triptolide and its clinical derivative Minnelide, with triptolide inhibiting HeLa cell RNA synthesis at an IC50 of 62 nM via covalent modification of XPB . XPD/ERCC2 is not inhibited by triptolide, making XPB the correct protein target for screening campaigns. ATPase activity assays using recombinant XPB with p52/p8 regulatory subunits provide a physiologically relevant readout, as p52/p8 acts as a speed limiter that defines the maximal ATPase rate achievable in the holo-TFIIH context [3]. Mutant XPB proteins (e.g., F99S) can serve as specificity controls to confirm on-target inhibitor effects.

Xeroderma Pigmentosum Group B (XP-B) Complementation and Gene Therapy Validation

XPBC-ERCC-3 is the only protein capable of correcting the NER defect specifically in XP complementation group B and rodent ERCC group 3 mutant cells, as established by Weeda et al. (1991) [4] and confirmed by the finding that CHO ercc3 mutants retain only ~8% global genome NER capacity [5]. For cell-based complementation studies, full-length human XPB/ERCC3 (782 amino acids, Uniprot P19447) must be used; partial constructs lacking the C-terminal region (including Ser751 phosphorylation site) fail to support the 5' incision step of NER [5]. The 96% amino acid identity between human and mouse XPB enables murine models for preclinical gene therapy studies [4].

Transcription Initiation Studies Requiring XPB ATPase-Dependent Promoter Opening

In RNA polymerase II transcription initiation assays, XPB's ATPase activity is essential for promoter opening and escape, while XPD serves only a structural role [6]. The DNA-dependent ATPase activity of XPB, with a basal rate of approximately 10 ATP molecules hydrolyzed per minute per monomer on 21-nucleotide ssDNA substrates, is tightly regulated by the p52/p8 subcomplex [3]. For transcription reconstitution, XPB protein must be sourced from eukaryotic expression systems (baculovirus or mammalian cells) to ensure proper folding and p52/p8 interaction capability; E. coli-expressed XPB lacks the necessary conformational fidelity for regulatory subunit engagement [1].

Quote Request

Request a Quote for XPBC-ERCC-3 protein

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.